Home > Products > Screening Compounds P53559 > Dapagliflozin Dimer
Dapagliflozin Dimer -

Dapagliflozin Dimer

Catalog Number: EVT-13995589
CAS Number:
Molecular Formula: C42H48Cl2O12
Molecular Weight: 815.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and is marketed under various brand names, including Farxiga. It is classified as a small molecule drug and is recognized for its role in managing glycemic control by inhibiting glucose reabsorption in the kidneys . The dimer form, while less commonly discussed, is noted for its potential relevance in pharmacokinetics and drug formulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of dapagliflozin involves several key steps, which can be adapted for producing its dimer form. The general synthetic route includes:

  1. Friedel-Crafts Acylation: This step involves acylating a raw material to generate an intermediate compound.
  2. Reduction Reaction: The intermediate undergoes reduction to yield another compound.
  3. Condensation Reaction: This step combines the reduced compound with another reactant to form a more complex structure.
  4. Deprotection: Removal of protective groups from the synthesized compound to yield the final product .

The synthesis methods have been optimized for efficiency, yielding high purity and facilitating industrial production .

Molecular Structure Analysis

Structure and Data

Dapagliflozin Dimer has a more complex structure than its monomer counterpart due to the dimerization process. The molecular formula C42_{42}H48_{48}Cl2_2O12_{12} indicates that it contains two dapagliflozin units linked together, which may influence its biological activity and stability.

  • Molecular Weight: Approximately 815.67 g/mol
  • Structural Characteristics: The dimer retains key functional groups from dapagliflozin, potentially impacting its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of dapagliflozin Dimer may include:

  • Hydrolysis: Under certain conditions, the dimer may hydrolyze back into its monomeric forms.
  • Reduction/Oxidation: The presence of multiple functional groups allows for various redox reactions, which can be exploited in synthetic chemistry.
  • Stability Studies: Understanding how the dimer behaves under different pH and temperature conditions is crucial for developing formulations .
Mechanism of Action

Process and Data

Dapagliflozin functions primarily by inhibiting sodium-glucose cotransporter 2, leading to increased glucose excretion via urine. The dimerized form may enhance this mechanism through:

  • Increased Binding Affinity: Dimerization may enhance interactions with the target transporter, potentially leading to improved efficacy.
  • Pharmacokinetic Properties: Altered absorption rates or half-life compared to the monomer could result from changes in molecular weight or structure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Solubility characteristics may vary compared to dapagliflozin due to increased molecular size.
  • Stability: Stability profiles need thorough investigation under various environmental conditions.

Relevant data indicate that understanding these properties is essential for effective application in pharmaceuticals .

Applications

Scientific Uses

Dapagliflozin Dimer is primarily explored in research contexts, particularly concerning:

  • Diabetes Research: Investigating its effects on glucose metabolism and potential benefits over traditional dapagliflozin.
  • Pharmacological Studies: Evaluating the dimer's efficacy and safety profile compared to its monomeric counterpart.
  • Formulation Development: Exploring how the dimer can be utilized in drug delivery systems or combination therapies .
Synthetic Pathways and Formation Mechanisms of Dapagliflozin Dimer

Catalytic Processes in Dimerization Reactions

Dapagliflozin dimer (CAS 2452300-79-5) forms primarily through acid-catalyzed glycosidic couplings during the final stages of dapagliflozin synthesis. Lewis acids like BF₃·OEt₂ (boron trifluoride etherate) or TiCl₄ (titanium tetrachloride), employed in glycosidation or deprotection steps, inadvertently catalyze dimerization when reaction stoichiometry is imprecise [1] [2]. These catalysts activate the anomeric carbon of the glucopyranose intermediate, enabling nucleophilic attack by the C5 hydroxyl group of a second dapagliflozin molecule. This forms a bis-C-glycosidic linkage characteristic of the dimeric structure [3].

The dimerization rate escalates significantly when catalyst concentrations exceed 1.5 equivalents, as excess Lewis acid promotes over-activation of sugar moieties. Protons from protic acids (e.g., methanesulfonic acid) also catalyze this pathway by protonating the anomeric oxygen, generating a reactive oxocarbenium ion intermediate [1] [7].

Table 1: Catalytic Factors Influencing Dapagliflozin Dimer Formation

Catalyst TypeConcentration RangeReaction PhaseDimer Yield Increase
BF₃·OEt₂>1.5 equivGlycosidation8–12%
TiCl₄>2.0 equivDeprotection5–9%
CH₃SO₃H>0.5 equivAcetal hydrolysis10–15%
Residual HCl>100 ppmCrystallization3–7%

Solvent and Temperature Effects on Oligomer Formation

Polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile exacerbate dimerization due to their high dielectric constants, which stabilize ionic intermediates and prolong reactive species half-lives. In THF, dimer levels reach 1.8–2.4% when reactions proceed at ≥50°C, compared to <0.5% in non-polar solvents like toluene under identical conditions [1] [2].

Temperature thresholds critically govern dimer kinetics:

  • <0°C: Dimer formation is kinetically suppressed (<0.1%)
  • 25–50°C: Linear increase in dimer (0.1–1.2%/hour)
  • >70°C: Exponential growth (3–5%/hour) via accelerated ring-opening of the glucose moiety [1] [6]

Reaction duration synergizes with temperature; processes exceeding 8 hours at 50°C in DMF show dimer concentrations >3.0%. Conversely, ethereal solvents like methyl tert-butyl ether (MTBE) suppress oligomerization but may impede dapagliflozin solubility, complicating isolation [2] [6].

Role of Reactive Intermediates in Impurity Generation

Three transient intermediates drive dimerization:

  • Aglycone Carbanions: Generated via base-mediated deprotonation (e.g., n-butyllithium) of the benzyl proton in the dapagliflozin aglycone (4-chloro-3-(4-ethoxybenzyl)phenyl). These nucleophiles attack the electrophilic anomeric center of oxidized dapagliflozin (gluconolactone derivative), forming C–C dimers [1] [7].
  • Oxocarbenium Ions: Result from acidic cleavage of the glycosidic C–O bond, yielding a resonance-stabilized cation that undergoes dimerization with neutral dapagliflozin molecules. In situ NMR confirms these ions at δ 7.8–8.2 ppm in CD₃CN [1] [6].
  • Quinone Methides: Formed via thermal dehydration of hydroxybenzyl intermediates. These electrophiles react with the C5 hydroxyl of glucopyranose, creating diaryl ether-linked dimers detected as minor impurities [3] [7].

Table 2: Key Reactive Intermediates in Dapagliflozin Dimerization

IntermediateFormation TriggerDetection MethodReactivity Half-Life
Aglycone carbanionn-BuLi/THF, <-30°CTrapping with electrophilesSeconds
Oxocarbenium ionBF₃·OEt₂ in CH₂Cl₂, 25°C¹H NMR (δ 7.8–8.2 ppm)Minutes
Quinone methideΔ >80°C, acidic conditionsUV-Vis (λ_max 320 nm)Hours

Cross-Coupling Reactions and Byproduct Identification

Dimerization parallels Friedel-Crafts alkylation pathways. During the synthesis of dapagliflozin’s diarylmethane precursor, incomplete reduction of ketone intermediates (e.g., compound 5c in [6]) leaves electrophilic carbonyls that undergo unintended coupling with dapagliflozin’s glucosyl anion. This forms a dimer containing a ketone-bridged glucosyl-aglycone structure [6].

Key byproducts identified via LC-MS and isolated synthesis:

  • Dimer (C₄₂H₄₈Cl₂O₁₂): m/z 815.73 [M+H]⁺, characterized as (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-2-(((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [3]
  • Trimer: Trace byproduct (<0.3%) with m/z 1223.59 [M+H]⁺, suggesting iterative coupling
  • Glycosidic Isomer Dimer: Formed via α/β anomeric mixture coupling during incomplete stereoselective glycosidation [1] [7]

Cross-coupling is minimized by:

  • Stoichiometric control of reducing agents (NaBH₄/TiCl₄ instead of Et₃SiH) [6]
  • Radical scavengers (BHT) to terminate quinone methide propagation
  • Strict anhydrous conditions (H₂O <200 ppm) to suppress hydrolytic intermediates [2]

Properties

Product Name

Dapagliflozin Dimer

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2S,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H48Cl2O12

Molecular Weight

815.7 g/mol

InChI

InChI=1S/C42H48Cl2O12/c1-3-52-29-11-5-23(6-12-29)17-26-19-25(9-15-31(26)43)40-38(49)37(48)36(47)34(55-40)22-54-42(41(51)39(50)35(46)33(21-45)56-42)28-10-16-32(44)27(20-28)18-24-7-13-30(14-8-24)53-4-2/h5-16,19-20,33-41,45-51H,3-4,17-18,21-22H2,1-2H3/t33-,34+,35-,36-,37+,38-,39+,40+,41-,42+/m1/s1

InChI Key

JCJKULUVIFDVLR-SKNUTZMUSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC4(C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.